

# (2R)-Pasireotide molecular structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2R)-Pasireotide (diaspartate)

Cat. No.: B12380115

[Get Quote](#)

An In-depth Technical Guide to (2R)-Pasireotide: Molecular Structure, Properties, and Signaling

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Pasireotide, also known as SOM230, is a synthetic, multireceptor-targeted somatostatin analogue.<sup>[1][2][3]</sup> It is a cyclohexapeptide developed to mimic the pharmacological activity of the natural hormone somatostatin but with a longer half-life, making it suitable for therapeutic use.<sup>[1][4]</sup> Pasireotide is approved for the treatment of Cushing's disease and acromegaly, particularly in patients who are not candidates for surgery or have not responded to it.<sup>[5][6][7]</sup> Its unique therapeutic profile stems from its ability to bind with high affinity to multiple somatostatin receptor subtypes (SSTRs), distinguishing it from first-generation analogues like octreotide and lanreotide.<sup>[8][9][10]</sup>

## Molecular Structure and Properties

Pasireotide is a six-membered homodetic cyclic peptide.<sup>[4]</sup> The stereochemistry, as defined by its IUPAC name, corresponds to the active (2R) configuration at the modified hydroxyproline residue. It is commercially available as pasireotide diaspartate for subcutaneous injection and pasireotide pamoate for a long-acting release (LAR) intramuscular formulation.<sup>[5][11]</sup>

## Chemical and Physical Properties

The key molecular and physical properties of Pasireotide are summarized in the table below.

| Property          | Value                                                                                                                                                                                                                             | Reference(s) |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | [(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosa-n-20-yl] N-(2-aminoethyl)carbamate | [4][12]      |
| Molecular Formula | C <sub>58</sub> H <sub>66</sub> N <sub>10</sub> O <sub>9</sub>                                                                                                                                                                    | [4][13]      |
| Molecular Weight  | 1047.2 g/mol                                                                                                                                                                                                                      | [4][11]      |
| CAS Number        | 396091-73-9                                                                                                                                                                                                                       | [4][12]      |
| Appearance        | Powder                                                                                                                                                                                                                            | [3]          |
| Solubility        | Soluble in water                                                                                                                                                                                                                  | [4][14]      |

## Pharmacodynamics and Mechanism of Action

Pasireotide exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein-coupled receptors expressed in various tissues, including neuroendocrine tumors.[15] Unlike first-generation somatostatin analogues that primarily target SSTR2, Pasireotide has a broad binding profile with high affinity for four of the five subtypes.[8][9][10]

## Somatostatin Receptor Binding Affinity

The multireceptor binding profile of Pasireotide is central to its enhanced efficacy in certain conditions. Its particularly high affinity for SSTR5 is crucial for its effectiveness in Cushing's disease, as corticotroph tumors that cause the disease predominantly express this receptor subtype.[6][7][16] The binding affinities of Pasireotide and, for comparison, the first-generation analogue Octreotide, are presented below. Affinity is expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher binding affinity.[17]

| Receptor Subtype | Pasireotide IC <sub>50</sub><br>(nmol/L) | Octreotide IC <sub>50</sub><br>(nmol/L) | Reference(s) |
|------------------|------------------------------------------|-----------------------------------------|--------------|
| SSTR1            | 9.3                                      | >1000                                   | [9][17]      |
| SSTR2            | 1.0                                      | 0.8                                     | [9][17]      |
| SSTR3            | 1.5                                      | 23                                      | [9][17]      |
| SSTR4            | >100                                     | >1000                                   | [9]          |
| SSTR5            | 0.16                                     | 6.3                                     | [9][17]      |

## Signaling Pathways

The binding of Pasireotide to SSTRs initiates a cascade of intracellular signaling events.[9] The receptors are coupled to inhibitory G-proteins (Gi/o). Activation of these G-proteins leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular concentrations of cyclic AMP (cAMP).[9] This reduction in cAMP is a key mechanism for inhibiting the secretion of hormones such as adrenocorticotrophic hormone (ACTH) from pituitary tumors in Cushing's disease and growth hormone (GH) in acromegaly.[2][7][15][18]

Furthermore, SSTR activation modulates other critical pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in regulating cell proliferation and apoptosis.[9][18] Through these mechanisms, Pasireotide can exert anti-proliferative effects and induce tumor shrinkage.[1][2][16]



[Click to download full resolution via product page](#)

Pasireotide-mediated somatostatin receptor signaling pathway.

## Pharmacokinetics

The pharmacokinetic profile of Pasireotide varies depending on its formulation (diaspartate for subcutaneous injection or pamoate for intramuscular LAR injection).

| Parameter                     | Subcutaneous<br>(diaspartate)                                      | Intramuscular (LAR<br>pamoate)         | Reference(s) |
|-------------------------------|--------------------------------------------------------------------|----------------------------------------|--------------|
| Absorption                    | Rapidly absorbed,<br>Tmax ~0.25–0.5<br>hours                       | Slow, gradual release;<br>Tmax ~day 21 | [5]          |
| Distribution                  | Primarily distributed in<br>plasma                                 | Widely distributed                     | [1][15]      |
| Protein Binding               | ~88%                                                               | ~88%                                   | [1]          |
| Apparent Clearance<br>(CL/F)  | ~7.96 L/h (Healthy<br>Volunteers)~3.72 L/h<br>(Cushing's Patients) | Not specified                          | [19]         |
| Half-life (t <sub>1/2</sub> ) | ~11 hours                                                          | Extended release over<br>28 days       | [8][11]      |
| Excretion                     | Primarily via feces                                                | Primarily via feces                    | [15]         |

## Experimental Protocols

### In Vitro Radioligand Binding Assay

Competitive radioligand binding assays are the standard method for determining the binding affinity ( $IC_{50}$ ) of compounds like Pasireotide to their receptors.[9][17]

Objective: To determine the  $IC_{50}$  of Pasireotide for human SSTR subtypes by measuring its ability to displace a specific radiolabeled ligand.

Materials:

- Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single human SSTR subtype.[9]
- Radioligand: A high-affinity radiolabeled somatostatin analogue (e.g.,  $^{125}I$ -[Tyr<sup>11</sup>]-SRIF-14). [17]
- Test Compound: Pasireotide at various concentrations.

- Assay Buffer: Appropriate buffer (e.g., Tris-HCl) containing protease inhibitors.
- Instrumentation: Scintillation counter or gamma counter.

**Methodology:**

- Preparation: Cell membranes are thawed and diluted in assay buffer.
- Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled Pasireotide is incubated.
- Separation: The reaction is terminated, and bound radioligand is separated from free (unbound) radioligand, typically by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured using a counter.
- Data Analysis: The data are analyzed using non-linear regression to generate a competition curve. The  $IC_{50}$  value is calculated from this curve, representing the concentration of Pasireotide that inhibits 50% of the specific binding of the radioligand.



[Click to download full resolution via product page](#)

Workflow for a radioligand binding assay.

## Clinical Trial Protocol (Phase III for Cushing's Disease)

Clinical trials are essential for evaluating the efficacy and safety of new drugs in human subjects. A typical Phase III study design for Pasireotide in Cushing's disease is outlined below.

**Objective:** To evaluate the efficacy and safety of Pasireotide in patients with persistent or recurrent Cushing's disease, or those for whom surgery is not an option.[6][20][21]

**Study Design:** Randomized, double-blind, multicenter study.[6][22]

**Participants:** Adult patients ( $\geq 18$  years) with a confirmed diagnosis of Cushing's disease and elevated mean 24-hour urinary free cortisol (mUFC) levels (e.g., 1.5-5.0 times the upper limit of normal).[20]

**Methodology:**

- **Randomization:** Patients are randomly assigned to receive one of two different starting doses of subcutaneous Pasireotide (e.g., 600  $\mu$ g or 900  $\mu$ g twice daily).[21]
- **Treatment Period:** Patients receive treatment for a defined period (e.g., 6 to 12 months).[21] Dose adjustments may be permitted based on efficacy (mUFC levels) and tolerability.[5]
- **Primary Endpoint:** The primary efficacy endpoint is typically the proportion of patients whose mUFC level normalizes after a specific duration (e.g., 6 months) without a dose increase.[21]
- **Secondary Endpoints:** Assessments include changes in clinical signs and symptoms of Cushing's disease (e.g., blood pressure, weight, cholesterol), tumor volume, and health-related quality of life.[16][21][23]
- **Safety Monitoring:** Adverse events are monitored throughout the study, with a particular focus on hyperglycemia-related events, as this is a known side effect of Pasireotide.[20][21]

## Conclusion

(2R)-Pasireotide is a potent, second-generation somatostatin analogue with a distinct molecular structure and a broad receptor binding profile. Its high affinity for multiple SSTR subtypes, especially SSTR5, underpins its clinical efficacy in neuroendocrine disorders like Cushing's disease and acromegaly. The mechanism of action involves the inhibition of key signaling pathways that control hormone hypersecretion and cell proliferation. A thorough

understanding of its pharmacodynamic and pharmacokinetic properties, derived from well-defined experimental protocols, is essential for its continued development and optimal use in clinical practice.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pasireotide: a novel treatment for patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pasireotide Monograph for Professionals - Drugs.com [drugs.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 8. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. academic.oup.com [academic.oup.com]
- 12. pasireotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Pasireotide - Wikipedia [en.wikipedia.org]
- 14. guidechem.com [guidechem.com]
- 15. mims.com [mims.com]
- 16. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 17. benchchem.com [benchchem.com]

- 18. bloomtechz.com [bloomtechz.com]
- 19. Population Pharmacokinetics of Subcutaneous Pasireotide in Healthy Volunteers and Cushing's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of once-monthly pasireotide in Cushing's disease: a 12 month clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pasireotide Slashes Cortisol Levels in Cushing's Disease | MDedge [mdedge.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Pasireotide Shows Promise for Cushing's Disease [medscape.com]
- To cite this document: BenchChem. [(2R)-Pasireotide molecular structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380115#2r-pasireotide-molecular-structure-and-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)